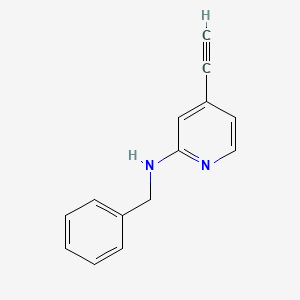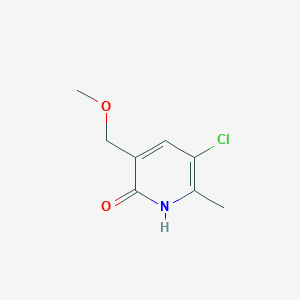
5-chloro-3-(methoxymethyl)-6-methyl-1H-pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-3-(methoxymethyl)-6-methyl-1H-pyridin-2-one is a heterocyclic compound that belongs to the pyridinone family. This compound is characterized by the presence of a chlorine atom at the 5th position, a methoxymethyl group at the 3rd position, and a methyl group at the 6th position on the pyridinone ring. Pyridinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(methoxymethyl)-6-methyl-1H-pyridin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylpyridin-2-one and chlorinating agents.
Chlorination: The chlorination of 3-methylpyridin-2-one is carried out using a chlorinating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 5th position.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
5-chloro-3-(methoxymethyl)-6-methyl-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom to form new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine (Et3N).
Major Products Formed
Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.
Reduction: Reduced derivatives with hydroxyl or alkyl groups.
Substitution: Substituted derivatives with amine or thiol groups.
科学研究应用
5-chloro-3-(methoxymethyl)-6-methyl-1H-pyridin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 5-chloro-3-(methoxymethyl)-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.
相似化合物的比较
Similar Compounds
5-chloro-3-(methoxymethyl)picolinonitrile: Similar structure with a nitrile group instead of a pyridinone ring.
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Contains a pyrazole ring with similar substituents.
Uniqueness
5-chloro-3-(methoxymethyl)-6-methyl-1H-pyridin-2-one is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, methoxymethyl group, and methyl group on the pyridinone ring makes it a versatile compound for various applications in scientific research and industry.
属性
分子式 |
C8H10ClNO2 |
|---|---|
分子量 |
187.62 g/mol |
IUPAC 名称 |
5-chloro-3-(methoxymethyl)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H10ClNO2/c1-5-7(9)3-6(4-12-2)8(11)10-5/h3H,4H2,1-2H3,(H,10,11) |
InChI 键 |
LPPWJEKOVUKVAL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C(=O)N1)COC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


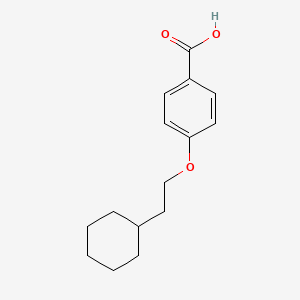
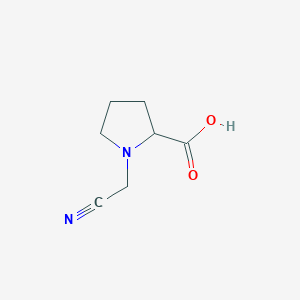
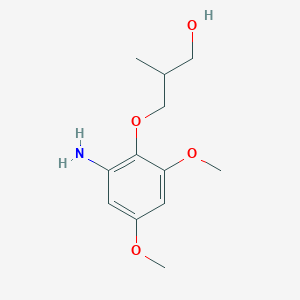
![Tert-butyl 4-[5-(1-methoxycarbonyl-2-methyl-propyl)isoxazol-3-yl]piperazine-1-carboxylate](/img/structure/B13894699.png)

![4-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B13894708.png)
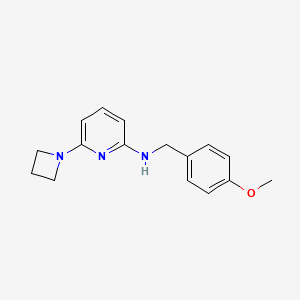
![[2-[11-Hydroxy-13-(hydroxymethyl)-10-methyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13894725.png)
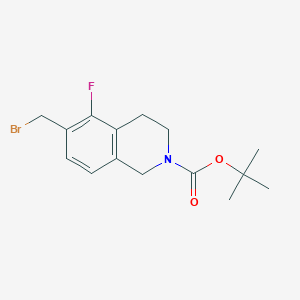
![[2-Cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acid](/img/structure/B13894736.png)
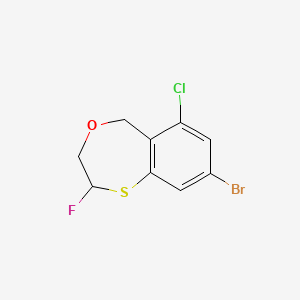
![N-[3-(dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methyl-methanesulfonamide](/img/structure/B13894747.png)
![[4-[[2-[[2-[3-[2-[2-[2-[2-[[4-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B13894751.png)
